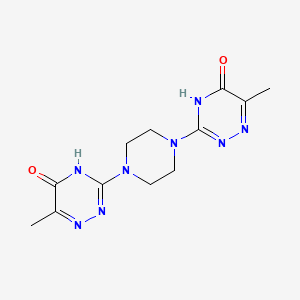![molecular formula C12H15Cl2FN2O B14083347 (4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14083347.png)
(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one is a synthetic organic compound with a pyrrolidinone core structure This compound is characterized by the presence of an aminomethyl group at the 4-position and a 3-chloro-4-fluorophenylmethyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a ketone.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Attachment of the 3-chloro-4-fluorophenylmethyl Group: This step involves the use of a halogenated benzyl compound, which can be attached to the pyrrolidinone core through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one: shares structural similarities with other pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15Cl2FN2O |
|---|---|
Poids moléculaire |
293.16 g/mol |
Nom IUPAC |
4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H14ClFN2O.ClH/c13-10-3-8(1-2-11(10)14)6-16-7-9(5-15)4-12(16)17;/h1-3,9H,4-7,15H2;1H |
Clé InChI |
GBPIJKILCIVCNS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)CC2=CC(=C(C=C2)F)Cl)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


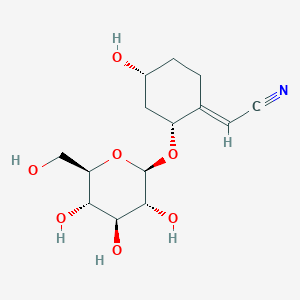
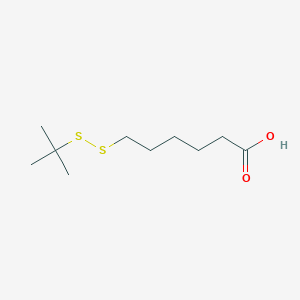
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)
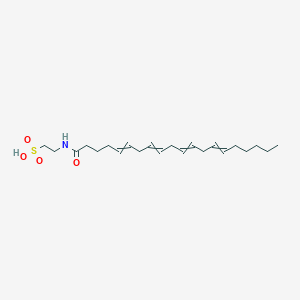
![Ethenetricarbonitrile, [(4-bromophenyl)amino]-](/img/structure/B14083295.png)
![2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one](/img/structure/B14083300.png)

![2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14083305.png)
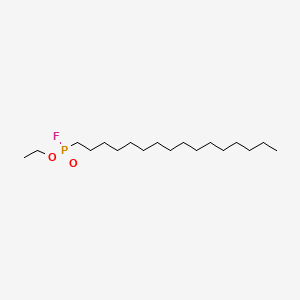
![3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol](/img/structure/B14083326.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)azepane](/img/structure/B14083331.png)
![3-(2-aminopropan-2-yl)-N-[7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14083334.png)
